

Sofpironium Bromide Demonstrates Significant Quality of Life Improvements Over Placebo in Hyperhidrosis Treatment

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Compound of Interest

Compound Name: Sofpironium bromide

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New analyses of pivotal clinical trial data reveal that **sofpironium bromide**, a novel topical anticholinergic agent, offers statistically significant and clinically meaningful improvements in quality of life for individuals with primary axillary hyperhidrosis compared to a placebo. The comprehensive data, drawn from large-scale, randomized controlled trials, underscores the therapeutic potential of **sofpironium bromide** in addressing the burdensome symptoms of excessive underarm sweating.

Primary endpoints from the pivotal Phase 3 CARDIGAN I and CARDIGAN II studies, as well as other key clinical trials, consistently show that patients treated with **sofpironium bromide** experienced substantial reductions in sweat production and disease severity, which translated into notable enhancements in their daily lives as measured by the Dermatology Life Quality Index (DLQI).

Quantitative Assessment of Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials comparing **sofpironium bromide** with a placebo.

Table 1: Improvement in Hyperhidrosis Disease Severity Scale (HDSS)

Clinical Trial	Sofpironium Bromide Group	Placebo Group	p-value
CARDIGAN I	49.3% of patients achieved ≥ 2 -point improvement[1][2]	29.4% of patients achieved ≥ 2 -point improvement[1][2]	<0.001[1]
CARDIGAN II	63.9% of patients achieved ≥ 2 -point improvement[1][2]	47.0% of patients achieved ≥ 2 -point improvement[1][2]	0.003[1]
Japanese Phase 3	53.9% of patients achieved HDSS of 1 or 2 and $\geq 50\%$ GSP reduction[3][4]	36.4% of patients achieved HDSS of 1 or 2 and $\geq 50\%$ GSP reduction[3][4]	0.003[3]

Table 2: Reduction in Gravimetric Sweat Production (GSP)

Clinical Trial	Sofpironium Bromide Group	Placebo Group	p-value
CARDIGAN I & II (Pooled)	Statistically significant greater reduction in sweat production[5]	-	0.0002[5]
Japanese Phase 3	Statistically significant greater reduction from baseline[4]	-	<0.001

Table 3: Improvement in Dermatology Life Quality Index (DLQI)

Clinical Trial	Sofpironium Bromide Group	Placebo Group
Systematic Review Finding	Consistently greater reduction in mean DLQI score[6]	-

Experimental Protocols

The data presented is primarily derived from the CARDIGAN I and CARDIGAN II Phase 3 clinical trials, which followed a robust and standardized methodology.

Study Design: The CARDIGAN trials were multicenter, randomized, double-blind, vehicle-controlled studies.[\[7\]](#)[\[8\]](#)

Participant Population: The studies enrolled patients aged nine years and older with a diagnosis of primary axillary hyperhidrosis.[\[8\]](#)[\[9\]](#)

Treatment Regimen: Participants were randomized to receive either **sofipironium bromide** gel (15%) or a vehicle gel. The product was applied once daily to the axillae for a treatment period of six weeks.[\[7\]](#)[\[8\]](#)

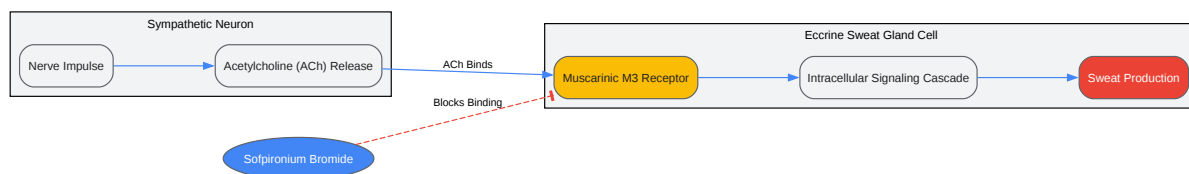
Efficacy Endpoints:

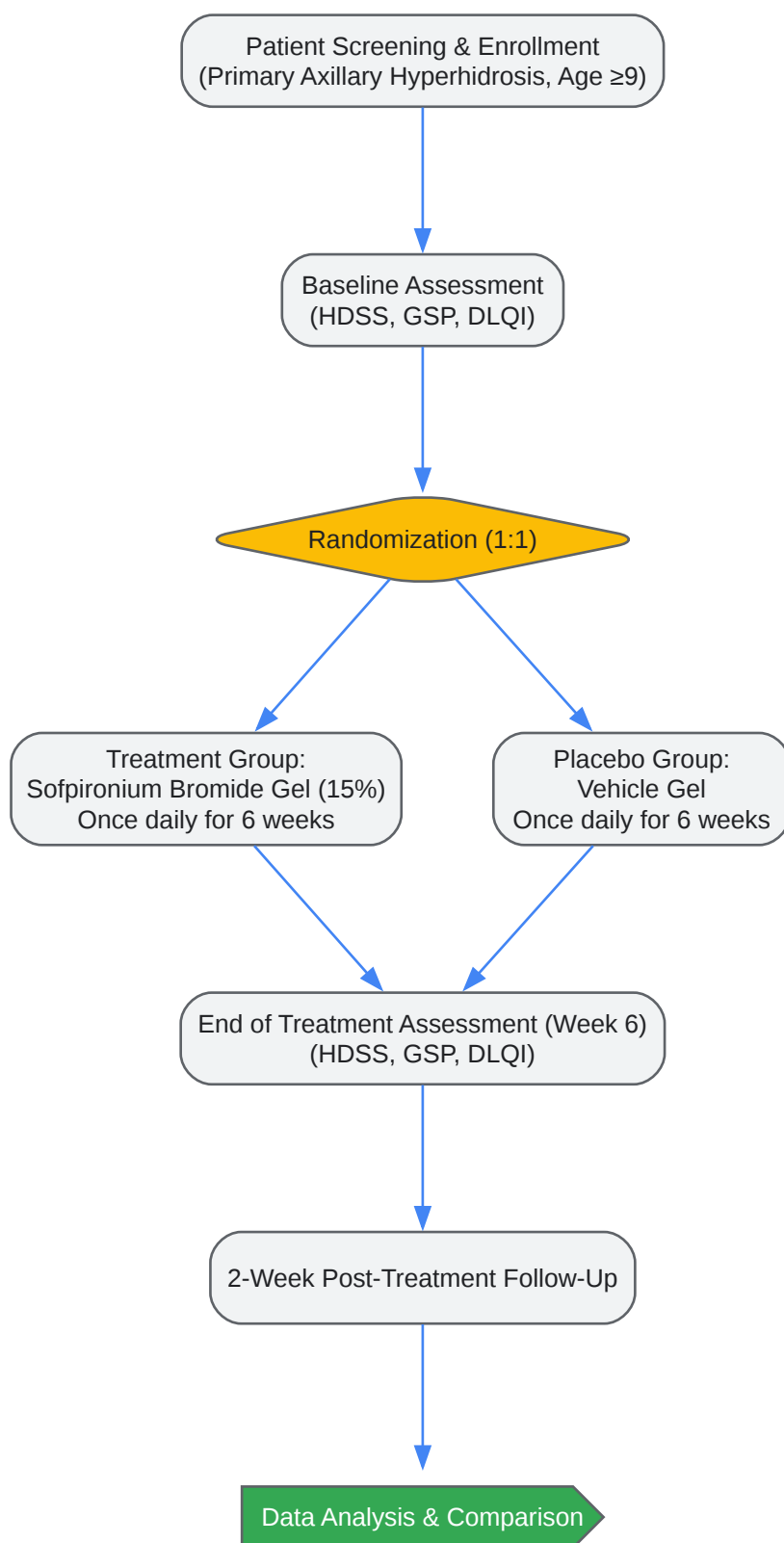
- Co-Primary Endpoint 1: The proportion of subjects achieving at least a two-point improvement on the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) scale from baseline to the end of treatment.[\[8\]](#)[\[9\]](#)
- Co-Primary Endpoint 2: The change in gravimetric sweat production (GSP) from baseline to the end of treatment.[\[8\]](#)[\[9\]](#)
- Secondary Endpoints: Included assessments of quality of life using the Dermatology Life Quality Index (DLQI).[\[10\]](#)

Safety Assessments: Safety and tolerability were monitored throughout the studies via the collection of adverse events, local skin responses, vital signs, and laboratory testing.[\[7\]](#)

Mechanism of Action and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the signaling pathway of **sofipironium bromide** and the workflow of the pivotal clinical trials.





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